Lipophilicity (LogP) Modulation Versus 4-Fluorophenyl and Parent Phenyl Analogs
The para-isopropyl substituent elevates LogP by 1.32 units relative to the 4-fluorophenyl analog and by 1.77 units relative to the unsubstituted phenyl analog, tuning lipophilicity into the optimal range for passive membrane permeability while avoiding excessive LogP that would compromise aqueous solubility .
| Evidence Dimension | Calculated partition coefficient (CLogP/LogP) |
|---|---|
| Target Compound Data | LogP = 3.53 |
| Comparator Or Baseline | 1-(4-Fluorophenyl)-3-propanoylpiperidin-2-one: LogP ≈ 2.21; 1-Phenyl-3-propanoylpiperidin-2-one: LogP ≈ 1.76 |
| Quantified Difference | ΔLogP = +1.32 vs. 4-F analog; ΔLogP = +1.77 vs. parent phenyl |
| Conditions | Computed LogP values from vendor technical datasheets (ALOGPS/CLogP consensus) |
Why This Matters
A LogP shift of >1 log unit significantly alters membrane permeability and solubility, which are critical parameters for both in vitro assay performance and in vivo pharmacokinetics, making direct substitution without re-optimization scientifically unsound.
